molecular formula C10H14O4 B1331670 (2,4,5-Trimethoxyphenyl)methanol CAS No. 30038-31-4

(2,4,5-Trimethoxyphenyl)methanol

Cat. No.: B1331670
CAS No.: 30038-31-4
M. Wt: 198.22 g/mol
InChI Key: XJNCXXBIDXLPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,5-Trimethoxyphenyl)methanol is an organic compound characterized by a benzene ring substituted with three methoxy groups at the 2, 4, and 5 positions, and a hydroxymethyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethoxyphenyl)methanol typically involves the reduction of (2,4,5-Trimethoxyphenyl)methanal. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up using similar reduction methods. The process involves the use of large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can be oxidized to (2,4,5-Trimethoxyphenyl)methanal using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to (2,4,5-Trimethoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: (2,4,5-Trimethoxyphenyl)methanal.

    Reduction: (2,4,5-Trimethoxyphenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The biological activity of (2,4,5-Trimethoxyphenyl)methanol is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival . Additionally, it can modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Uniqueness: (2,4,5-Trimethoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,4,5-trimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNCXXBIDXLPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357583
Record name (2,4,5-trimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30038-31-4
Record name (2,4,5-trimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4,5-Trimethoxyphenyl)methanol
Reactant of Route 2
(2,4,5-Trimethoxyphenyl)methanol
Reactant of Route 3
(2,4,5-Trimethoxyphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2,4,5-Trimethoxyphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2,4,5-Trimethoxyphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2,4,5-Trimethoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.